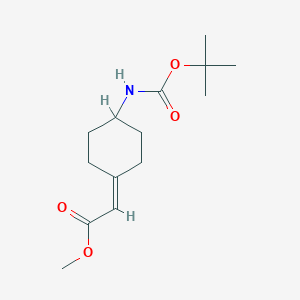

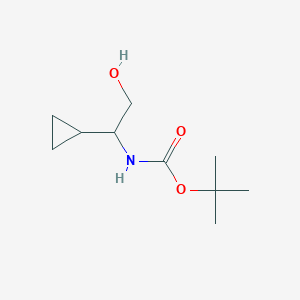

2-(Boc-amino)-2-cyclopropylethanol

概要

説明

2-(Boc-amino)-2-cyclopropylethanol is a compound that involves the Boc (tert-butyl carbamate) protective group. The Boc group is commonly used in organic synthesis to protect amines and amino acids . It’s stable towards most nucleophiles and bases . The Boc group can be introduced under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

Synthesis Analysis

The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Chemical Reactions Analysis

The Boc group can be introduced under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .科学的研究の応用

Photocatalysis and Material Science

- Fabrication and Modification of Photocatalysts : Research on (BiO)2CO3 (BOC)-based photocatalysts underscores the importance of materials with unique properties for applications in healthcare, photocatalysis, and supercapacitors. Modification strategies to enhance visible light-driven photocatalytic performance involve metal heterojunctions and nonmetal doping, highlighting the role of material science in optimizing photocatalytic activities for environmental and energy applications (Ni et al., 2016).

Biomedical Research

Boron-Containing Compounds : Studies on boron-containing compounds like 2-Aminoethyldiphenyl borinate (2-APB) explore their potential as drug precursors, emphasizing the diverse effects on human health systems and their relevance in developing therapeutic tools for various disorders. This research area is crucial for understanding how specific chemical structures can modulate functions within immune, cardiovascular, and nervous systems (Rosalez et al., 2019).

Polymeric Materials for Biomedical Applications : The study of polymers based on poly(amino acid)s for biomedical applications, including drug and gene delivery systems, highlights the significance of amino acid-based polymers like L-lysine and L-glutamic acid. These polymers' biocompatibility and biodegradability make them suitable for non-viral gene delivery vectors and drug delivery systems, indicating the broad potential of amino acid derivatives in medical research (Thompson & Scholz, 2021).

Chemical Synthesis and Analysis

- Analytical Techniques for Amino Acids : Advances in micellar electrokinetic chromatography for amino acid analysis emphasize the role of analytical chemistry in understanding and quantifying amino acids in various matrices. This is pertinent for clinical, environmental, and nutritional studies, illustrating the importance of accurate and sensitive analytical methods in research (Iadarola et al., 2008).

作用機序

Target of Action

The primary target of 2-(Boc-amino)-2-cyclopropylethanol is the amino group in various aryl and aliphatic amines . The compound acts as a protecting group for these amines, preventing them from reacting with other compounds during chemical reactions .

Mode of Action

This compound interacts with its targets through a process known as N-tert-butyloxycarbonylation . This process involves the conversion of an amino function to a tert-butyl carbamate, also known as a Boc-derivative . The Boc group is stable towards most nucleophiles and bases, allowing it to protect the amino group effectively .

Biochemical Pathways

The compound plays a pivotal role in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The SM coupling reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its stability and the mild reaction conditions it requires for its application make it an environmentally benign organoboron reagent .

Result of Action

The result of the action of this compound is the protection of the amino group in various aryl and aliphatic amines . This protection allows for transformations of other functional groups without interference from the amino group . The Boc group can be cleaved by mild acidolysis, returning the amino group to its original state .

Action Environment

The action of this compound is influenced by the reaction conditions. The compound requires exceptionally mild and functional group tolerant reaction conditions for its application . It’s also worth noting that the compound is generally environmentally benign, contributing to its wide application in various chemical reactions .

Safety and Hazards

While specific safety and hazard information for 2-(Boc-amino)-2-cyclopropylethanol is not available, general precautions include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

将来の方向性

The Boc group is ranked as “one of the most commonly used protective groups for amines” . Other NH-compounds including various protected/acylated amines have also been substituted in this way that thereby give rise to bis-protected amino functions . This suggests that the use of Boc-protected compounds like 2-(Boc-amino)-2-cyclopropylethanol will continue to be important in future organic synthesis and peptide synthesis .

特性

IUPAC Name |

tert-butyl N-(1-cyclopropyl-2-hydroxyethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-8(6-12)7-4-5-7/h7-8,12H,4-6H2,1-3H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRCSAZNGYCTLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801147067 | |

| Record name | Carbamic acid, N-(1-cyclopropyl-2-hydroxyethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801147067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1279821-50-9 | |

| Record name | Carbamic acid, N-(1-cyclopropyl-2-hydroxyethyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1279821-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(1-cyclopropyl-2-hydroxyethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801147067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

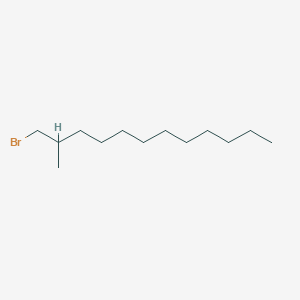

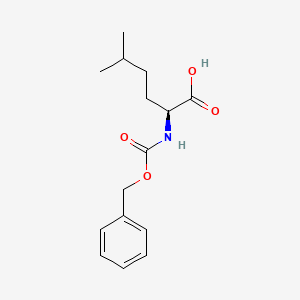

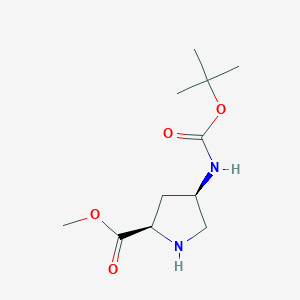

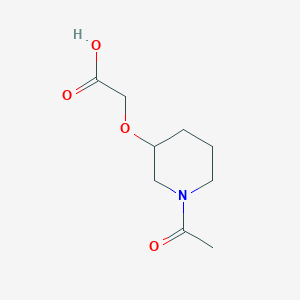

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 3-amino-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B3229042.png)

![[(9E,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate;hydrochloride](/img/structure/B3229092.png)

![5-tert-Butyl 2-ethyl 6,7-dihydrooxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B3229127.png)